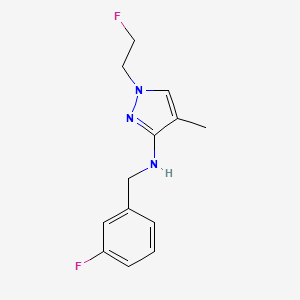

N-(3-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

Description

N-(3-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole-based compound featuring a 3-fluorobenzyl group at the N3 position, a 2-fluoroethyl substituent at the N1 position, and a methyl group at the C4 position. The fluorine atoms and methyl group influence its electronic, steric, and physicochemical properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

Molecular Formula |

C13H15F2N3 |

|---|---|

Molecular Weight |

251.27 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine |

InChI |

InChI=1S/C13H15F2N3/c1-10-9-18(6-5-14)17-13(10)16-8-11-3-2-4-12(15)7-11/h2-4,7,9H,5-6,8H2,1H3,(H,16,17) |

InChI Key |

NOYWSCYVBIJYOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1NCC2=CC(=CC=C2)F)CCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.

Attachment of the fluorophenylmethyl group: This can be done through a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine has been investigated for its potential therapeutic applications:

- Anti-inflammatory Activity : Research indicates that this compound may inhibit key inflammatory mediators, making it a candidate for treating inflammatory diseases.

- Cancer Treatment : The compound shows promise in targeting pathways involved in tumor growth and metastasis. Its fluorinated structure enhances binding affinity to certain enzymes or receptors involved in cancer progression.

- Neurological Disorders : Potential modulation of neurotransmitter systems suggests applications in treating neurological disorders.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Studies suggest that it may act as an inhibitor for specific kinases or enzymes involved in inflammatory pathways or cancer progression.

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory mediators | Treatment of arthritis, asthma |

| Anticancer | Targeting tumor growth pathways | Cancer therapy |

| Neurological modulation | Interaction with neurotransmitter systems | Treatment of depression, anxiety |

Material Science

Due to the presence of fluorine atoms, this compound is also explored for its utility in developing new materials with unique properties:

- Enhanced Stability : The fluorinated structure contributes to improved thermal and chemical stability.

- Unique Functional Properties : The compound can be used as a building block for synthesizing more complex molecules with tailored properties for industrial applications.

Case Study 1: Anti-inflammatory Properties

In a study published in a peer-reviewed journal, this compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in cytokine levels compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Cancer Cell Line Studies

Another study investigated the effects of this compound on various cancer cell lines. The findings demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis in targeted cancer cells, highlighting its anticancer potential.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Electronic and Steric Effects

- Fluorine Substitution: The 3-fluorobenzyl group in the target compound provides moderate electron-withdrawing effects compared to the 2,3-difluorobenzyl group in , which may enhance binding to electron-rich targets. The 2-fluoroethyl chain adds lipophilicity and metabolic stability due to fluorine’s inductive effect .

Steric Considerations :

- The methyl group at C4 in the target compound introduces steric bulk, which may hinder interactions with deep binding pockets compared to smaller substituents like hydrogen or chlorine .

- The 2-fluoroethyl chain at N1 offers flexibility, contrasting with rigid substituents like pyridine in or cyclopropyl in , which could limit conformational adaptability.

Biological Activity

N-(3-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Its molecular formula is and it has a molecular weight of approximately 287.74 g/mol. This compound is notable for its potential biological activity, particularly in medicinal chemistry, where it is being investigated for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H16F2N3 |

| Molecular Weight | 287.74 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1856021-69-6 |

| Appearance | White to pale yellow solid |

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms in its structure enhances the compound's binding affinity and selectivity, which can modulate the activity of these targets, leading to various biological effects. For instance, studies suggest that the compound may act as an inhibitor for specific kinases or enzymes involved in inflammatory pathways or cancer progression .

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

- Anti-inflammatory therapies: By inhibiting key inflammatory mediators.

- Cancer treatment: Targeting pathways involved in tumor growth and metastasis.

- Neurological disorders: Potential modulation of neurotransmitter systems.

Case Studies and Research Findings

- Enzyme Inhibition Studies:

- Binding Affinity Assessments:

- In Vivo Efficacy:

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, anticancer | Kinase inhibition |

| S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)] | Selective p38 MAP kinase inhibitor | Binds to ATP-binding pocket |

| 1H-pyrazolo[4,3-b]pyridin-3-amine | Positive allosteric modulator | Modulates metabotropic glutamate receptor |

Q & A

Basic: What are the optimal synthetic routes for N-(3-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine, considering regioselectivity and fluorinated substituent introduction?

Methodological Answer:

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For fluorinated intermediates, copper(I)-catalyzed amination (e.g., using copper bromide) under inert conditions ensures regioselective introduction of fluoroalkyl groups . A base like cesium carbonate in polar aprotic solvents (e.g., DMSO) facilitates deprotonation and enhances reaction efficiency. For example, fluorobenzyl groups can be introduced via alkylation of a pyrazole core precursor, followed by purification using gradient chromatography (e.g., ethyl acetate/hexane) to isolate the product . Critical parameters include temperature control (35–50°C) and reaction duration (24–48 hours) to balance yield and purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are key structural features confirmed?

Methodological Answer:

- 1H/13C NMR : Assigns proton environments (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm, methyl groups at δ 2.1–2.3 ppm) and distinguishes regioisomers via coupling patterns .

- HRMS (ESI) : Confirms molecular weight (e.g., m/z 215 [M+H]+) and validates fluorinated substituents .

- IR Spectroscopy : Identifies amine N-H stretches (~3298 cm⁻¹) and fluorinated C-F bonds (1100–1200 cm⁻¹) .

- Melting Point Analysis : Assesses purity (e.g., 104–107°C for related pyrazole derivatives) .

Advanced: How can X-ray crystallography using SHELX software aid in determining the molecular conformation and fluorine positioning?

Methodological Answer:

SHELXL refines crystal structures by modeling fluorine atoms’ anisotropic displacement parameters, resolving positional ambiguities caused by fluorine’s high electron density. For example, SHELX’s dual-space algorithms (SHELXD/E) can phase high-resolution data to map fluorine’s van der Waals radii (1.47 Å) and confirm spatial arrangements of fluorinated groups . This is critical when NMR data are insufficient due to fluorine’s magnetic anisotropy or overlapping signals .

Advanced: What computational methods predict the compound’s bioavailability and interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock/Vina) : Screens against target proteins (e.g., kinases) using fluorine’s electronegativity to optimize hydrogen bonding and hydrophobic interactions .

- QSAR Models : Correlate fluorinated substituent positions (meta vs. para) with logP values to predict membrane permeability .

- MD Simulations (GROMACS) : Assess stability of fluorine-mediated interactions in aqueous environments over nanosecond timescales .

Advanced: How to address discrepancies in NMR data due to fluorine’s magnetic anisotropy?

Methodological Answer:

Fluorine’s strong spin-spin coupling (e.g., ¹H-¹⁹F splitting) complicates 1D NMR interpretation. Solutions include:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating coupled protons .

- 19F NMR : Directly maps fluorine environments (e.g., δ -115 to -125 ppm for CF2 groups) .

- Dilution Experiments : Reduces scalar coupling artifacts in concentrated samples .

Basic: What purification techniques ensure high purity, especially with fluorinated intermediates?

Methodological Answer:

- Flash Chromatography : Separates fluorinated byproducts using silica gel and gradient elution (e.g., 0–100% ethyl acetate in hexane) .

- Recrystallization : Optimizes solvent polarity (e.g., DCM/hexane) to remove hydrophobic impurities .

- HPLC (C18 Columns) : Quantifies purity (>95%) with UV detection at 254 nm for aromatic fluorophores .

Advanced: How to design SAR studies to evaluate the impact of fluorinated groups on bioactivity?

Methodological Answer:

- Fluorine Scanning : Synthesize analogs with fluorine at benzyl (C3 vs. C4) or ethyl positions and test against a target (e.g., enzyme inhibition IC50) .

- Isosteric Replacement : Compare CF3 vs. CH3 groups to assess steric/electronic effects on binding affinity .

- Meta-Analysis : Cross-reference bioactivity data from analogs like N-(3-chloro-4-fluorophenyl) derivatives to identify fluorine-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.